5-(3-Nitrophenoxy)-1,2,3-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

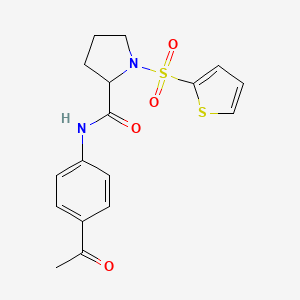

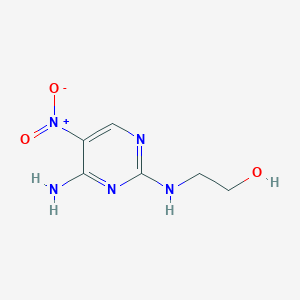

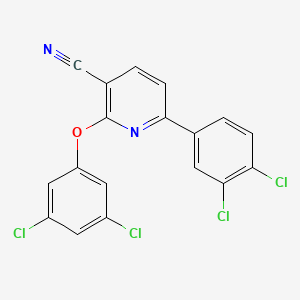

The compound “5-(3-Nitrophenoxy)-1,2,3-thiadiazole” seems to be a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound . The “3-Nitrophenoxy” part suggests the presence of a nitro group (-NO2) and a phenoxy group (Ph-O-) attached to the thiadiazole ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of similar compounds, such as “5-[(3-nitrophenoxy)methyl]furan-2-carboxylic acid”, involves multiple steps including the formation of Grignard reagents .科学的研究の応用

Antimicrobial Activity

5-(3-Nitrophenoxy)-1,2,3-thiadiazole derivatives have been investigated for their potential antimicrobial properties. For instance, Schiff base ligands derived from thiadiazole compounds, which include similar structures, have shown moderate activity against both bacterial and fungal species in various studies. These compounds have been synthesized and characterized through techniques such as UV-visible, 1H, 13C-NMR, and MS, confirming their molecular structures. Such compounds exhibit microbial growth inhibition, albeit less compared to standard drugs, indicating their potential as antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

The thiadiazole framework, including compounds similar to 5-(3-Nitrophenoxy)-1,2,3-thiadiazole, has been explored for its corrosion inhibition properties. For example, 2,5-disubstituted 1,3,4-thiadiazoles have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. The effectiveness of these compounds in corrosion inhibition has been linked to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion. This application is significant in extending the life of metal structures and components in corrosive environments (Bentiss et al., 2007).

Fluorescent Chemosensors

Thiadiazole derivatives have been utilized in the development of fluorescent chemosensors, which are compounds that can detect specific ions or molecules through changes in their fluorescence properties. A phenyl thiadiazole-based Schiff base receptor has been reported for the selective and sensitive detection of Al3+ ions. This chemosensor exhibits a turn-on fluorescence response upon binding with Al3+, making it a useful tool for the detection of aluminum ions in various samples. The potential applications of such chemosensors include environmental monitoring, biological imaging, and chemical analysis (Manna et al., 2020).

Antitubercular Activity

Compounds containing the thiadiazole moiety have been evaluated for their antitubercular activity. The design and synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to 5-(3-Nitrophenoxy)-1,2,3-thiadiazole, have shown promising results against Mycobacterium tuberculosis. The identification of such compounds with significant inhibitory activity against tuberculosis suggests the potential of thiadiazole derivatives in developing new antitubercular drugs, which is crucial given the emerging drug-resistant strains of the tuberculosis bacterium (Patel et al., 2017).

特性

IUPAC Name |

5-(3-nitrophenoxy)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-11(13)6-2-1-3-7(4-6)14-8-5-9-10-15-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIOOFRJCNYUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=NS2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Nitrophenoxy)-1,2,3-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2941341.png)

![N-[(4-chlorophenyl)carbonyl]methionine](/img/structure/B2941345.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![3-methyl-6-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2941349.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2941361.png)

![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)